molecular formula C14H15NOS B3241948 N-(4-Methylphenyl)-4-methylbenzenesulfinamide CAS No. 14934-00-0

N-(4-Methylphenyl)-4-methylbenzenesulfinamide

Cat. No.: B3241948
CAS No.: 14934-00-0
M. Wt: 245.34 g/mol
InChI Key: ADEMTMVCZJRJTA-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

  • Safety Information : The compound is classified as a Warning substance (Hazard Statements: H302, H315, H319, H335). Precautions should be taken during handling and storage .

Scientific Research Applications

Synthesis and Characterization

A study by Murthy et al. (2018) involved the synthesis and characterization of a related sulfonamide molecule, highlighting its structural properties through single-crystal X-ray diffraction (SCXRD) and spectroscopic tools. This type of research is fundamental in understanding the physical and chemical properties of sulfonamide compounds, including N-(4-Methylphenyl)-4-methylbenzenesulfinamide (Murthy et al., 2018).

Molecular Interactions and Crystal Structures

Rodrigues et al. (2015) analyzed the crystal structures of similar sulfonamides, focusing on the intermolecular interactions that stabilize their structures. Understanding these interactions is crucial for predicting the behavior of these molecules in various environments (Rodrigues et al., 2015).

Antibacterial Applications

Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating their potent antibacterial properties. This suggests potential pharmaceutical applications for similar sulfonamide compounds in combating bacterial infections (Abbasi et al., 2015).

Antimicrobial Activity

Eren et al. (2018) focused on the antimicrobial activity of a disulfonimide derivative, highlighting its effectiveness against various bacteria and fungus species. This research underscores the potential of sulfonamide derivatives in the development of new antimicrobial agents (Eren et al., 2018).

Corrosion Inhibition

Singh and Quraishi (2016) evaluated the corrosion inhibiting properties of sulfonamide derivatives, demonstrating their effectiveness in protecting mild steel in acidic environments. This application is particularly relevant in industrial processes involving metal preservation (Singh & Quraishi, 2016).

Nonlinear Optical Properties

Ahamed et al. (2018) investigated the third-order nonlinear optical properties of a sulfonamide derivative, finding significant potential in the nonlinear electro-optic field. This indicates the utility of such compounds in advanced optical and electronic applications (Ahamed et al., 2018).

Enzyme Inhibition

Abbasi et al. (2019) synthesized sulfonamides with benzodioxane and acetamide moieties, showing substantial inhibitory activity against α-glucosidase and acetylcholinesterase. This suggests therapeutic potential in the treatment of diseases related to enzyme dysfunction (Abbasi et al., 2019).

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)benzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-3-7-13(8-4-11)15-17(16)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEMTMVCZJRJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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